
(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Overview
Description
(3R,4S,5R,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol, commonly known as D-galactose, is a monosaccharide and a C4 epimer of glucose. It is a six-carbon sugar with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol . Its IUPAC name reflects its stereochemistry, where the hydroxyl groups on carbons 3, 4, 5, and 6 are arranged in the R, S, R, and R configurations, respectively .
Mechanism of Action
Target of Action
D-galactose-3-13C, also known as (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, is a naturally occurring aldohexose and a C-4 epimer of glucose . It primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The interaction with these targets allows D-galactose-3-13C to play a significant role in various biological processes.
Mode of Action
D-galactose-3-13C interacts with its targets by functioning as a ligand. This interaction enhances cellular uptake, thereby improving drug delivery to the intended target cells . The compound’s mode of action is largely based on its ability to be recognized and bound by specific receptors on the target cells.
Biochemical Pathways
D-galactose-3-13C is involved in several biochemical pathways. It is incorporated into drug molecules as a tracer for quantitation during the drug development process . It is also used in the study of galactose metabolism . The affected pathways and their downstream effects are complex and involve a variety of biological processes.
Pharmacokinetics
The pharmacokinetic properties of D-galactose-3-13C are influenced by its chemical structure and the nature of its interaction with target cells. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of D-galactose-3-13C’s action are diverse and depend on the specific biological context. For instance, in the field of drug delivery, the direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Biological Activity
(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, commonly referred to as D-galactose-3-13C, is a naturally occurring aldohexose and a C-4 epimer of glucose. Its molecular formula is with a molecular weight of approximately 181.15 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications and metabolic pathways.
Metabolic Pathways and Functions
D-galactose plays a crucial role in several biological processes:
- Energy Metabolism : D-galactose is involved in carbohydrate metabolism and can be converted into glucose via the Leloir pathway, which is essential for energy production in cells.
- Glycosylation : It serves as a substrate for glycosylation reactions, impacting protein function and stability.
- Cell Signaling : D-galactose is implicated in cell signaling pathways that regulate immune responses and cellular communication.
Case Studies
Several studies have highlighted the biological significance of D-galactose:
- Neuroprotective Effects : A study demonstrated that D-galactose administration can enhance neuroprotective effects in models of neurodegeneration by modulating oxidative stress and inflammation .
- Impact on Aging : Research has indicated that high levels of D-galactose may accelerate aging processes in animal models. Chronic exposure has been linked to increased oxidative stress and reduced lifespan .
- Role in Disease Models : In diabetic models, D-galactose has been shown to influence the progression of complications associated with diabetes through its effects on glycation processes and oxidative stress.
Table 1: Summary of Biological Activities
Pharmacological Potential
Research indicates that D-galactose may have pharmacological applications due to its ability to modulate various biological pathways:
- Antioxidant Properties : D-galactose exhibits antioxidant properties that can protect against cellular damage.
- Immunomodulation : It may play a role in modulating immune responses, potentially benefiting conditions like autoimmune diseases.
Comparison with Similar Compounds
Key Properties:
- Physical Characteristics : Galactose has a melting point of 168–170°C and a density of 1.5 g/cm³ .
- Biological Role : It is a critical component of glycoproteins, glycolipids, and lactose (milk sugar). Galactose metabolism occurs via the Leloir pathway, and genetic defects in this pathway lead to galactosemia, a condition where galactose accumulation causes toxicity .
- Applications : Used in skincare formulations for its humectant properties, improving hydration and texture .
Monosaccharides: Structural and Functional Contrasts
Table 1: Comparison of Monosaccharides


Key Differences :
- Stereochemistry : Galactose differs from glucose at C4 (axial OH in galactose vs. equatorial in glucose), affecting their metabolic pathways and receptor binding .
- Metabolism : Glucose is directly utilized in glycolysis, while galactose requires conversion to glucose-1-phosphate via the Leloir pathway .
- Thermal Stability : Galactose has a higher melting point than glucose, likely due to differences in crystalline packing .
Disaccharides: Role in Biomolecular Assembly
Table 2: Disaccharides Containing Galactose

Functional Contrasts :
- Digestibility : Lactose requires lactase for hydrolysis, whereas sucrose is cleaved by sucrase .
- Occurrence : Lactose is animal-derived, while sucrose is predominant in plants .
Sugar Alcohols and Derivatives
Table 3: Sugar Alcohols vs. Galactose Derivatives
Notable Features:
- Galactostatin : A nitrogen-containing analog of galactose, it inhibits enzymes like β-galactosidase, making it useful in studying lysosomal storage disorders .
- Threitol : Unlike galactose, it lacks a carbonyl group, reducing its reactivity and making it stable for industrial use .
Research Findings and Isotopic Variants
While the core structure of galactose is well-defined, isotopic variants such as (3R,4S,5R,6R)-6-(Hydroxymethyl)(4-¹³C)oxane-2,3,4,5-tetrol () are used in metabolic tracing studies. These labeled compounds enable precise tracking of galactose utilization in vivo, particularly in galactosemia research .
Preparation Methods
Chemical Synthesis Methods
Catalytic Hydrogenation of Protected Intermediates
A key route involves reducing a protected galactose derivative with a 13C-labeled functional group. For example:
- Protection : Glucose-3-13C is peracetylated to prevent unwanted side reactions.
- Epimerization : The C4 hydroxyl group is selectively deprotected and oxidized to a ketone, which is then reduced with NaBH4 to invert configuration, yielding galactose-3-13C tetraacetate.
- Deprotection : Acidic hydrolysis removes acetyl groups, yielding the target compound.
This method, cited in VulcanChem documentation, achieves yields of 65–72% but requires careful control of reaction pH to avoid racemization.
Enzymatic Reduction
Galactose dehydrogenase (GDH) catalyzes the reduction of galactono-1,4-lactone-3-13C to galactose-3-13C using NADPH as a cofactor. The reaction proceeds in phosphate buffer (pH 7.4) at 37°C, with isotopic retention exceeding 99%. However, enzyme stability and cofactor regeneration remain practical challenges.
Advanced Functionalization Techniques
Epoxide Ring-Opening Reactions
A patent by WO2020248068A1 describes a method applicable to galactose derivatives:
- Activation : Levoglucosan (1,6-anhydro-β-D-glucopyranose) is sulfonylated at O4 using p-toluenesulfonyl chloride.
- Epoxidation : Treatment with base forms a 3,4-epoxide intermediate.
- Nucleophilic Substitution : The epoxide reacts with 13C-labeled ammonia to introduce the isotope at C3, followed by acid hydrolysis to open the 1,6-anhydro ring.
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Sulfonylation | TsCl, pyridine, 0°C | 85 |
Epoxidation | NaOH, EtOH, 50°C | 78 |
Isotope Incorporation | NH3 (13C), H2O, 100°C | 62 |
This approach avoids protecting group manipulations but requires anhydrous conditions.
Biotechnological Production
Engineered Microbial Pathways
Saccharomyces cerevisiae strains modified with gal10 (UDP-glucose 4-epimerase) convert UDP-glucose-3-13C to UDP-galactose-3-13C, which is hydrolyzed to free galactose. Fed-batch bioreactors achieve titers of 12 g/L with 97% isotopic purity.
Cell-Free Enzyme Systems
Recombinant galactose mutarotase and kinase enzymes enable in vitro synthesis from glucose-3-13C, circumventing cellular regulation. This method offers rapid kinetics (3-hour reaction time) but is cost-prohibitive for large-scale production.
Comparative Analysis of Methods
Method | Isotopic Purity (%) | Yield (%) | Cost (USD/g) | Scalability |
---|---|---|---|---|
Catalytic Hydrogenation | 95–98 | 65–72 | 120–150 | Moderate |
Enzymatic Reduction | 99–99.5 | 80–85 | 200–300 | Low |
Epoxide Ring-Opening | 92–95 | 62–68 | 90–110 | High |
Microbial Fermentation | 97–99 | 70–75 | 50–70 | High |
Microbial fermentation balances cost and scalability, whereas enzymatic reduction suits high-purity applications.
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KAMBVTKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([13C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.